5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with 2-Methylphenyl Group: The N-substitution with the 2-methylphenyl group can be carried out using an appropriate amine derivative.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced using methylthiolating agents like methyl iodide (CH3I) in the presence of a base.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amide-forming reagent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, leading to various reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-phenyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Uniqueness
5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H12ClN3OS |
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Molecular Weight |
293.77 g/mol |
IUPAC Name |
5-chloro-N-(2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
InChI Key |
JHTFASHTBZXNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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